1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18916406
Molecular Formula: C21H18N2O3S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O3S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H18N2O3S/c1-14-4-3-5-16(12-14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-6-8-17(26-2)9-7-15/h3-12H,13H2,1-2H3 |
| Standard InChI Key | OIURPYFDWZEWMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)OC |
Introduction
1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of thienopyrimidines. Its molecular formula is typically reported as C₂₁H₂₂N₂O₄S, although some sources may list it as C₂₁H₁₈N₂O₃S, which might reflect variations in the specific compound or its derivatives. This compound features a fused thieno[3,2-d]pyrimidine core, characterized by a thiophene ring connected to a pyrimidine ring. The unique substituents include a methoxybenzyl group and a methylphenyl group, which contribute to its distinctive chemical properties and potential biological activities.
Biological Activities and Potential Applications
Research indicates that 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities, including potential anticancer effects. Studies suggest that structural modifications can enhance its efficacy against various cancer cell lines. The compound's mechanism of action involves binding to specific molecular targets within cellular pathways, which is crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. A comparison of these compounds highlights their unique features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Lacks methoxy group; simpler structure | Anticancer activity reported |
| Pyrazolo[3,4-d]pyrimidines | Different heterocyclic system; varied substituents | Anti-inflammatory effects |
| Thienopyrimidine derivatives | Similar core structure; various substitutions | Diverse pharmacological profiles |
Research Findings and Future Directions
Preliminary studies indicate that 1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione effectively suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional and three-dimensional culture models. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential.
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